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Oliose

Cat. No.: B1260942
M. Wt: 148.16 g/mol
InChI Key: JWFRNGYBHLBCMB-PBXRRBTRSA-N
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Description

Oliose is a 2,6-didesoxyhexose, a type of deoxysugar, with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . It is widely recognized in scientific research as a glycosyl component found in a range of biologically significant polyketide antibiotics, particularly those generated by Streptomyces species . Its stereochemistry is critical to its function, with both D- and L- stereoisomers appearing in nature, such as β-D-Oliose in the antitumor compounds Olivomycin and Mithramycin, and α-L-Oliose in potent enediyne antibiotics like the Esperamicins . As a component of these complex molecules, this compound contributes significantly to molecular recognition processes. Its specific three-dimensional structure, defined by chiral centers and the spatial arrangement of hydroxyl groups, enables precise, non-covalent interactions with target biomolecules, including proteins and nucleic acids . This binding is fundamental to the mechanism of action of the parent antibiotics, making this compound a valuable compound for studying structure-activity relationships and biosynthetic pathways. The primary research applications for this compound include investigations into the biosynthesis of natural products, the development of novel synthetic methodologies for complex sugars, and studies aimed at understanding carbohydrate-mediated molecular recognition and its role in biological activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B1260942 Oliose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1

InChI Key

JWFRNGYBHLBCMB-PBXRRBTRSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H](CC=O)O)O)O

Canonical SMILES

CC(C(C(CC=O)O)O)O

Synonyms

alpha-D-Gal-1-3-alpha-D-Glc-beta-D-Fru
galactopyranosyl-1-3-glucopyranosyl-1-2-fructofuranose
L-oliose
loliose
oliose

Origin of Product

United States

Natural Occurrence and Biological Context of Oliose

Occurrence in Natural Productsthis compound is frequently identified as a glycosyl component in polyketide antibiotics, especially those produced by Streptomyces species. Notable examples of compounds containing this compound include:

Olivomycin and Mithramycin: These antitumor antibiotics contain β-D-Oliose. nih.gov

Elaiophylin (B1671157) and Brasilinolid A: These macrolide antibiotics incorporate α-D-Oliose. nih.gov

Esperamicins and Sasquamycins: These potent enediyne antibiotics feature both α-L-Oliose and β-D-Oliose. nih.gov

Torosaflavones: Found in the plant Cassia torosa, these are β-D-Olioside derivatives. nih.gov

1-methoxy-3-O-β-glucopyranosyl-α-l-oliose: A newly identified disaccharide containing α-L-Oliose, isolated from the aerial parts of Lagochilus setulosus. nih.gov

Table 1: Natural Occurrences of this compound in Glycosides

Compound Class / NameThis compound StereoisomerSource / Context
Polyketide Antibioticsβ-D-OlioseOlivomycin, Mithramycin (Streptomyces species) nih.gov
Macrolide Antibioticsα-D-OlioseElaiophylin, Brasilinolid A nih.gov
Enediyne Antibioticsα-L-Oliose, β-D-OlioseEsperamicins, Sasquamycins nih.gov
Flavonoid Glycosidesβ-D-OlioseTorosaflavones (Cassia torosa) nih.gov
Disaccharide (specific)α-L-Oliose1-methoxy-3-O-β-glucopyranosyl-α-l-oliose (Lagochilus setulosus) nih.gov

Role in Molecular Recognition and Intermolecular Interactions

Molecular recognition refers to the specific non-covalent interactions between two or more molecules, which are fundamental to virtually all biological processes. These interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, are mediated by the complementary shapes and chemical functionalities of the interacting molecules. nih.govnih.govnih.gov

Oliose's structural features, particularly its chiral centers and the arrangement of its hydroxyl groups, are instrumental in its contribution to molecular recognition. As a sugar moiety within glycosides, this compound participates in forming precise three-dimensional structures that enable highly specific interactions with target biomolecules such as proteins, enzymes, or nucleic acids. ymilab.comnih.gov

Table 2: Chemical Properties of this compound

PropertyD-OlioseL-Oliose
Molecular FormulaC₆H₁₂O₄C₆H₁₂O₄
Molecular Weight148.16 g/mol uni.lu148.16 g/mol nih.gov
IUPAC Name(3R,4S,5R)-3,4,5-trihydroxyhexanal2,6-Didesoxy-lyxo-hexose (IUPAC) nih.gov
InChIKeyJWFRNGYBHLBCMB-PBXRRBTRSA-NFDWRIIDFYSUTDP-ZXXMMSQZSA-N (for D-Oliose, L-Oliose key not explicitly found but derived from stereoisomer) uni.lu
CAS Number6988-56-3 nih.gov19165-06-1 nih.gov

Advanced Synthetic Methodologies for Oliose and Derivatives

Classical Multi-Step Organic Synthesis Approaches

Classical multi-step organic synthesis provides robust pathways for the preparation of Oliose and its analogs, often involving strategic protection, functionalization, and deprotection steps. An eight-step synthesis of D-Oliose has been reported starting from D-galactose wikipedia.org. Furthermore, de novo asymmetric synthesis approaches, particularly utilizing Prins cyclizations, have proven valuable for the rapid construction of orthogonally protected L- and D-deoxysugars, including L-Oliose rsc.orgresearchgate.netrsc.org.

A short and efficient enantioselective synthesis of (+)-Oliose has been developed, typically ranging from four to seven steps, achieving yields of 14-22% researchgate.net. This approach notably incorporates kinetic resolution-enantioselective epoxidation and highly regioselective ring-opening reactions as key steps researchgate.net.

Stereocontrol Strategies in this compound Syntheses

Achieving precise stereocontrol is paramount in the synthesis of this compound due to its multiple chiral centers. Prins cyclizations have emerged as a powerful tool in this regard, particularly when employing novel silicon-acetals rsc.orgresearchgate.netrsc.org. These reactions proceed with high yields and excellent stereocontrol, facilitating the construction of complex deoxysugar skeletons rsc.orgresearchgate.netrsc.org.

Table 1: Comparative Analysis of Chemical Synthesis Parameters for Deoxysugars

Starting MaterialKey ReagentsProtection StrategyTotal Yield (%)
D-GlucoseTrityl chloride, DAST, ZnC-6 tritylation38
D-GalactoseTBDPSCI, TBAF, Pd/CSilyl ethers29
D-MannoseBnBr, HF-pyridine, H2/PdBenzylation31

Regioselective Functionalization Techniques

The presence of multiple hydroxyl groups in this compound and other polyols presents a challenge for site-selective functionalization due to their similar reactivity rsc.org. In the chemical synthesis of related deoxysugars like D-olivose, selective protection strategies are crucial. For example, tritylation at the C-6 position using trityl chloride in pyridine (B92270) has been shown to achieve selective protection with high yields (85%) . Such regioselective protection allows for subsequent modifications at specific sites without affecting other hydroxyl groups . Recent advancements in organocatalysis also offer promising avenues for regioselective functionalization of diols, which can be extended to more complex polyol systems like this compound rsc.org.

Synthesis of Fluorinated this compound Derivatives

The incorporation of fluorine into carbohydrate structures can significantly alter their chemical and biological properties mdpi.combeilstein-journals.org. For this compound derivatives, chemical methods for introducing fluorine often involve reagents like diethylaminosulfur trifluoride (DAST) mdpi.com. In the synthesis of fluorinated D-olivose, for instance, treatment with DAST in dichloromethane (B109758) at -78°C has been used to introduce fluorine at the C-6 position with a 72% yield . Other general methods for deoxyfluorination, which involves the replacement of a hydroxyl group with fluorine (OH→F exchange), or halofluorination, where a halogen and fluorine are added across a double bond, represent broader strategies applicable to synthesizing fluorinated this compound derivatives beilstein-journals.orgmdpi.com.

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and purely enzymatic synthesis approaches offer environmentally friendly and often more efficient alternatives to traditional chemical routes, particularly for complex natural products like this compound nih.govresearchgate.netdigitallibrary.co.in.

Integration of Chemical and Enzymatic Steps for Efficiency

Hybrid chemoenzymatic routes combine the strengths of chemical synthesis with the high specificity and efficiency of enzymatic reactions. A notable example, relevant to this compound synthesis, involves the preparation of fluorinated deoxysugars . This approach integrates the chemical introduction of fluorine, typically at the C-6 position using DAST, with enzymatic 2-deoxygenation catalyzed by enzymes such as OleV/OleW . This hybrid methodology has been shown to significantly reduce purification steps, leading to a 40% reduction compared to purely chemical methods .

Enzymatic Deoxygenation for Stereochemical Preservation

Enzymatic deoxygenation plays a critical role in the biosynthesis of deoxysugars, ensuring precise stereochemical outcomes that are challenging to achieve through chemical means alone nih.govnih.govthieme-connect.com. For example, the breakthrough enzymatic synthesis of thymidine (B127349) diphosphate (B83284) (TDP)-D-olivose, a related deoxysugar, employs a three-enzyme system nih.gov. The OleV/OleW enzyme pair catalyzes the 2-deoxygenation step, converting TDP-4-keto-6-deoxy-D-glucose to TDP-4-keto-2,6-dideoxy-D-glucose nih.gov. This enzymatic step is crucial for preserving the desired stereochemistry at the C-2 position . Subsequently, MtmC mediates the stereoselective 4-ketoreduction to yield TDP-D-olivose with an axial 4-OH configuration . Similarly, in the biosynthesis of mithramycin, the enzyme MtmU functions as a 4-ketoreductase, leading to the formation of TDP-D-oliose researchgate.net. This highlights the precision and efficiency of enzymatic processes in controlling the stereochemistry of deoxysugars.

Table 2 details key parameters for enzymatic production, demonstrating the optimized conditions for high yields.

Table 2: Process Optimization Parameters for Enzymatic Deoxysugar Production

ParameterOptimal ConditionImpact on Yield
pH7.4 (phosphate buffer)±15% activity
NADPH conc.2 mM<50% below 1 mM
Enzyme ratioOleV:OleW:MtmC = 1:1.5:2+22% yield
Reaction time5 h (step 1), 12 h (step 2)Complete conversion

Oliose Biosynthesis Pathways and Engineering

Genetic Basis of Oliose Biosynthesis

The production of this compound is governed by specific genetic elements, primarily modular biosynthetic gene clusters and plasmid-encoded pathways.

This compound is a 6-deoxysugar derivative found in various polyketide antibiotics and natural products, and its biosynthesis proceeds through modular pathways . Gene clusters responsible for D-oliose biosynthesis have been identified in diverse antibiotic-producing microorganisms nih.gov. For instance, the mithramycin biosynthetic gene cluster (BGC0000247) from Streptomyces argillaceus contains genes associated with D-oliose biosynthesis nih.govsecondarymetabolites.org. Similarly, chromomycin (B10761888) A3, which incorporates modified D-oliose moieties, has a gene cluster that includes putative 4-ketoreductase genes, such as cmmUI and cmmUII, implicated in D-oliose biosynthesis nih.govresearchgate.net. The elaiophylin (B1671157) biosynthetic gene cluster also encompasses sugar biosynthetic genes, including those necessary for the production of L-oliose google.com. Combinatorial biosynthesis approaches have been successfully employed to reconstitute "unnatural natural gene clusters" for the biosynthesis of D-oliose nih.gov.

The biosynthesis of this compound relies significantly on modular pathways encoded by plasmids . Notably, pGJZ plasmids 1-4, derived from the polyketide biosynthetic pathways of oleandomycin, chromomycin, and urdamycin A (originally described by Zhang et al., 2015), play a critical role frontiersin.orgresearchgate.net. These plasmids are designed to encode pairs of chiral-symmetric olivose and this compound deoxysugars, facilitating the glycodiversification of compounds such as salicylate (B1505791) frontiersin.orgresearchgate.net. The utilization of these pGJZ plasmids has enabled the production of specific deoxysugar pathways for both this compound and olivose frontiersin.orgresearchgate.net.

In Streptomyces species, plasmids like pMP1*UII have been engineered to direct the biosynthesis of thymidine (B127349) diphosphate (B83284) (TDP)-D-oliose nih.govresearchgate.net. This engineering typically involves replacing the urdR gene, which codes for a 4-ketoreductase, with an alternative gene such as cmmUII from the chromomycin cluster. This specific genetic modification is crucial for achieving the axial 4-OH configuration characteristic of this compound nih.gov.

The following table summarizes key plasmids used in this compound biosynthesis studies:

Plasmid NameOrigin/Associated PathwayRole in this compound BiosynthesisReference
pGJZ1-4Oleandomycin, Chromomycin, Urdamycin A polyketide pathwaysEncode chiral-symmetric this compound and olivose deoxysugars for glycodiversification of salicylate frontiersin.orgresearchgate.netresearchgate.net
pMP1*UIIStreptomyces deoxysugar biosynthesis genes (modified pWHM3)Directs biosynthesis of TDP-D-oliose by incorporating cmmUII gene nih.govresearchgate.net

Identification of Modular Biosynthetic Gene Clusters

Enzymology of this compound Formation

The precise formation of this compound involves a series of enzymatic reactions, mediated by specialized enzymes such as glycosyltransferases and deoxygenases.

The enzymatic machinery for this compound formation includes specific deoxygenases and glycosyltransferases. Deoxygenases are essential for the synthesis of deoxysugars like this compound escholarship.org. For example, in the enzymatic biosynthesis of D-olivose (a structurally related deoxysugar), enzymes such as OleV and OleW catalyze a 2-deoxygenation step, converting TDP-4-keto-6-deoxy-D-glucose into TDP-4-keto-2,6-dideoxy-D-glucose . While this example pertains to olivose, similar deoxygenation mechanisms are fundamental to the broader class of deoxysugars, including this compound.

Glycosyltransferases (GTs) are enzymes that play a central role in attaching sugar moieties, including this compound, to various natural products researchgate.netresearchgate.netnih.govgoogle.com. In the context of chromomycin A3, which contains 4-O-acetyl-D-oliose and 4-O-methyl-D-oliose, the genes encoding these glycosyltransferases are integral to the chromomycin biosynthetic gene cluster researchgate.net. Furthermore, the cmmMIII gene product has been identified as an O-methyltransferase that specifically catalyzes the O-methylation at the C4 position of D-oliose researchgate.net. The proposed biosynthetic pathway for TDP-D-oliose also involves 2,3-dehydration and 3-ketoreduction steps following the formation of TDP-6-deoxy-4-keto-glucose utexas.edu.

Enzymes involved in this compound biosynthesis, particularly glycosyltransferases and deoxygenases, exhibit high specificity in their catalytic actions longdom.orgsavemyexams.commicrobenotes.combbc.co.uk. This specificity is primarily attributed to the complementary shape between the enzyme's active site and its specific substrate longdom.orgsavemyexams.combbc.co.uk. This interaction is often conceptualized by the "lock-and-key" model, where the enzyme and substrate fit together precisely microbenotes.com. A more refined understanding is provided by the "induced-fit" model, which suggests that both the enzyme and substrate may undergo slight conformational changes upon binding to achieve an optimal fit, thereby maximizing the enzyme's catalytic efficiency savemyexams.com.

In the biosynthesis of deoxysugars, enzymes such as 4-ketoreductases are critical in determining the stereochemical configuration of the hydroxyl group at the C-4 position nih.gov. For D-oliose, the final ketoreduction step requires a 4-ketoreductase that specifically yields a hydroxyl group at C-4 in an axial configuration nih.gov. The cmmUII gene, originating from the chromomycin gene cluster, encodes such a 4-ketoreductase and is directly involved in directing D-oliose biosynthesis nih.gov. Glycosyltransferases can also exhibit a degree of substrate flexibility, enabling them to accommodate a range of sugar donors and aglycone acceptors. This promiscuity is a valuable characteristic that is often exploited in combinatorial biosynthesis to generate novel glycosylated derivatives of natural products researchgate.net.

Characterization of Glycosyltransferases and Deoxygenases

Metabolic Engineering for Enhanced this compound Production

Metabolic engineering is a powerful approach that utilizes recombinant DNA technology to optimize specific biochemical reactions, leading to improved production of desired compounds, including natural products and their derivatives researchgate.netacs.orgnrfhh.commdpi.com. For this compound, which frequently serves as a sugar moiety in complex natural products, enhanced production often involves engineering the metabolic pathways of host microorganisms.

The introduction of heterologous this compound deoxysugar pathways into Escherichia coli has been successfully demonstrated for the glycodiversification of salicylate, resulting in the production of salicylate glucoside (SAG) analogs frontiersin.orgresearchgate.net. Although the production levels of these analogs were observed to be lower compared to the original SAG production system, this work highlighted the significant potential for biosynthetic diversification through such engineering strategies frontiersin.org.

Combinatorial biosynthesis represents a key metabolic engineering strategy that has been applied to generate derivatives of antitumor compounds, such as mithramycin, by strategically altering their glycosylation patterns nih.govnih.gov. This can involve either substituting D-oliose with other deoxysugars or creating new compounds that incorporate D-oliose nih.gov. This approach is predicated on endowing microorganisms with the capacity to synthesize novel sugars by expressing "unnatural natural gene clusters" nih.gov. The functionality of engineered gene clusters designed for TDP-D-oliose biosynthesis has been validated by expressing them in Streptomyces albus, which subsequently led to the formation of corresponding glycosylated tetracenomycins nih.gov. Furthermore, complementation studies involving mutant strains, such as Streptomyces argillaceus M7U1 (a mutant with impaired D-oliose biosynthesis), by introducing plasmids containing this compound biosynthetic genes, have successfully restored D-oliose biosynthesis nih.govnih.gov.

Strategies for Rewiring Microbial Cell Factories (Streptomyces spp.)

Streptomyces species are renowned for their prolific production of structurally diverse natural products, including many glycosylated compounds. Rewiring the biosynthetic machinery of these microbial cell factories offers a powerful approach to engineer the production of specific deoxysugars like this compound. Combinatorial biosynthesis has been successfully employed in Streptomyces to reconstitute "unnatural natural gene clusters" for the biosynthesis of various D-deoxysugars, including D-oliose, D-olivose, D-digitoxose, and D-boivinose. nih.govnih.gov

A key strategy involves the modification of specific enzymatic steps within the deoxysugar biosynthetic pathway. For instance, the biosynthesis of TDP-D-oliose (thymidine diphosphate-D-oliose) diverges from that of TDP-D-olivose primarily in the final ketoreduction step. This distinction necessitates a 4-ketoreductase enzyme that yields a hydroxyl group at the C-4 position in an axial configuration for D-oliose. nih.gov Researchers have demonstrated this by replacing the urdR gene, which codes for a 4-ketoreductase, with alternative genes such as cmmUI or cmmUII from the chromomycin cluster. These genes are implicated in the biosynthesis of either D-olivose or D-oliose. nih.gov

The functionality of these engineered gene clusters has been proven through their expression in host strains like Streptomyces albus 16F4, leading to the generation of glycosylated tetracenomycins. nih.govnih.gov This demonstrates the potential to expand the saccharide diversity of bioactive compounds by endowing microorganisms with the capacity to synthesize new deoxysugars. nih.gov

Table 1: Key Enzymes and Genes in Deoxysugar Biosynthesis

Enzyme/GeneRole in BiosynthesisRelevant DeoxysugarsSource Organism/Pathway
urdR4-ketoreductaseD-olivose (typically)Urdamycin pathway nih.gov
cmmUI4-ketoreductaseD-oliose (potential)Chromomycin pathway nih.gov
cmmUII4-ketoreductaseD-oliose (potential)Chromomycin pathway nih.gov
OleV/OleW2-deoxygenationD-olivoseOleandomycin pathway
MtmC4-ketoreductionD-olivoseMithramycin pathway
MtmD, OleS, DesIIITDP-D-glucose synthaseTDP-D-glucoseMithramycin, Oleandomycin, Pikromycin pathways acs.org
MtmE, OleE, DesIVTDP-D-glucose-4,6-dehydrataseTDP-4-keto-6-deoxy-D-glucoseMithramycin, Oleandomycin, Pikromycin pathways acs.org

Multi-Chassis Engineering for Heterologous Expression

Multi-chassis engineering involves the transfer of biosynthetic gene clusters into different host organisms, often non-native producers, to facilitate the production of target compounds. This approach is particularly valuable for activating silent biosynthetic gene clusters or for producing compounds that are difficult to obtain from their native hosts. ugr.es

Heterologous biosynthesis of salicylate glucoside (SAG), a plant-derived natural product, has been successfully established in Escherichia coli. This involved metabolic engineering of the shikimate pathways in E. coli and the introduction of heterologous biosynthetic steps to direct the synthesis of the salicylate precursor. frontiersin.orgnih.gov To diversify the glucoside moiety of SAG, heterologous this compound and olivose deoxysugar pathways were introduced. frontiersin.orgnih.govfigshare.com

Specifically, plasmids (pGJZ1, 2, 3, and 4) containing genes derived from the oleandomycin, chromomycin, and urdamycin A polyketide biosynthetic pathways were utilized to produce deoxysugar pathways for both this compound and olivose. frontiersin.orgnih.gov These plasmids were co-transferred into E. coli BL21(DE3) along with a codon-modified urdGT (urdamycin system glycotransferase) to establish complete biosynthetic pathways for SAG analogs. frontiersin.org While the introduction of these heterologous deoxysugar pathways demonstrated the potential for biosynthetic diversification and the production of new analogs, the resulting production titers were generally reduced compared to the original SAG compound. frontiersin.orgnih.gov This suggests potential challenges related to enzyme specificity or metabolic burden in the heterologous host.

Biosynthetic Origin of this compound in Complex Natural Products

This compound is a prominent sugar moiety found in a wide array of complex natural products, particularly those with polyketide backbones. Its presence often plays a significant role in the biological activity and molecular recognition of these compounds.

Precursor Incorporation Studies

The biosynthesis of deoxysugars like this compound typically initiates from common monosaccharides, such as glucose-1-phosphate, which is then activated to nucleotide diphosphate (NDP)-D-glucose (e.g., TDP-D-glucose). nih.govacs.org Subsequent enzymatic steps, including 4,6-dehydration, lead to key intermediates. For instance, dTDP-4-dehydro-6-deoxy-α-D-glucopyranose 2,3-dehydratase (EC 4.2.1.159) is an enzyme involved in the biosynthesis of several deoxysugars, including D-oliose. qmul.ac.uk

In the context of complex natural products, the incorporation of deoxysugar moieties often occurs at later stages of biosynthesis. For example, in the biosynthesis of mithramycin, the glycosylation steps, which involve the sequential addition of sugars like D-olivose, D-oliose, and D-mycarose, take place on tetracyclic intermediates. cjnmcpu.com This sequential addition highlights a modular assembly process where the aglycone (the non-sugar part of the molecule) is first formed, followed by the attachment of the sugar chains.

Studies involving the reconstitution of "unnatural natural gene clusters" for deoxysugar biosynthesis in Streptomyces provide indirect evidence of precursor incorporation. By introducing specific gene sets responsible for this compound synthesis, researchers can observe the formation of this compound-containing hybrid natural products, confirming the integration of the engineered pathway's products into the final compound. nih.gov

Analysis of Glycosylation Profiles in Polyketide Aglycones

This compound is a critical 6-deoxysugar derivative that contributes significantly to the glycosylation profiles of polyketide antibiotics and other natural products. The glycodiversification, or the variation in sugar components, can profoundly impact the bioactivity and molecular recognition of these compounds. researchgate.net

Table 2: Natural Products Containing this compound

Natural ProductThis compound StereoisomerProducer Organism (if known)Key Characteristics
Olivomycinβ-D-OlioseStreptomycesAntibiotic wikipedia.org
Mithramycinβ-D-OlioseStreptomyces argillaceusAntitumor, contains trisaccharide (D-olivose-D-oliose-D-mycarose) and disaccharide (D-olivose-D-olivose) chains wikipedia.orgcjnmcpu.comeuropa.eueuropa.eu
Elaiophylinα-D-OlioseStreptomyces wikipedia.org
Brasilinolid Aα-D-OlioseStreptomyces wikipedia.org
Esperamicinsα-L-OlioseStreptomyces wikipedia.org
Sasquamycinsα-L- and β-D-OlioseStreptomyces wikipedia.org
Chromomycin A3D-Oliose (4-O-acetyl-D-oliose, 4-O-methyl-D-oliose)Streptomyces griseusAntitumor, glycosylation profiles differ from mithramycin A3 nih.govuniovi.esresearchgate.net
Salicylate Glucoside (analogs)This compound (heterologously expressed)E. coli (engineered)Anti-inflammatory potential, plant protectant frontiersin.orgnih.gov
1-methoxy-3-O-β-glucopyranosyl-α-l-olioseα-L-OlioseLagochilus setulosusNew disaccharide mdpi.com

The presence and specific modifications of this compound within these compounds are critical for their function. For example, chromomycin A3 and mithramycin, both tricyclic antitumor compounds of the aureolic acid class, share structural similarities but differ in their glycosylation profiles and functional group substitutions on the sugars. researchgate.net The O-acetylation of C-4 of D-oliose in chromomycin A3, catalyzed by the AT3 protein CmmA, is functionally important, as compounds lacking these acetyl groups exhibit reduced antibiotic and antitumor activity. This modification occurs after the sugar residues have been attached to the chromomycin A3 precursor. microbiologyresearch.org

The ability of glycosyltransferases to accept various sugar donors and aglycone acceptors is exploited in combinatorial biosynthesis and glycorandomization. These approaches aim to redesign the glycosylation patterns of natural products, thereby increasing their structural diversity and potentially improving or modifying their biological activities. researchgate.net The flexibility of these enzymes allows for the generation of novel derivatives with different sugars in their architecture, highlighting the importance of this compound and other deoxysugars in the ongoing discovery and development of new bioactive compounds. researchgate.net

Theoretical Investigations of Oliose Reaction Mechanisms

Principles of Chiral Induction and Control in Oliose Chemistry

Investigation of Chiral Auxiliary and Organocatalyst Bifunctionality

Theoretical studies play a pivotal role in elucidating the intricate mechanisms of reactions involving chiral auxiliaries and bifunctional organocatalysts, particularly in achieving high stereoselectivity. Asymmetric organocatalysis, employing bifunctional acid- and base-type small organic molecules, has emerged as a powerful strategy for stereoselective organic transformations. wikipedia.orgmims.com These catalysts are designed with appropriately placed acidic (hydrogen-bond donor) and basic (hydrogen-bond acceptor) functionalities around stereogenic elements, enabling cooperative activation of both nucleophilic and electrophilic substrates. wikipedia.org

In the context of deoxysugar chemistry, such as transformations involving this compound, theoretical investigations focus on understanding how these bifunctional catalysts influence reaction pathways and stereochemical outcomes. For instance, density functional theory (DFT) calculations have been extensively used to study the mechanisms of enantioselective reactions catalyzed by thiourea-based chiral bifunctional organocatalysts. wikipedia.org These studies reveal that the catalysts often deprotonate one reactant while simultaneously activating another through hydrogen bonding, leading to stabilized transition states and highly selective C-C bond formation. wikipedia.org

Theoretical models can explore various binding modes and reaction channels, comparing the energetics of competing pathways to rationalize observed enantioselectivity. For example, in Michael addition reactions, calculations have identified the rate-determining step as proton transfer from the catalyst's amino group to the α-carbon of a nitronate, with enantioselectivity being controlled by the carbon-carbon bond formation steps. Chiral bifunctional thioureas derived from saccharides have also been shown to promote Michael-type additions with high enantioselectivities, highlighting the potential for sugar-derived catalysts in asymmetric synthesis. fishersci.no

Table 1: Illustrative Theoretical Parameters in Chiral Organocatalysis Investigations

ParameterDescriptionTypical Unit/Range
Activation Energy (ΔG‡)Energy barrier for the rate-determining stepkcal/mol or kJ/mol
Enantiomeric Excess (ee)Measure of the enantioselectivity of a reaction%
Diastereomeric Ratio (dr)Ratio of diastereomers formed in a reactionRatio (e.g., 99:1)
Relative Transition State EnergiesEnergy difference between competing transition states leading to different stereoisomerskcal/mol or kJ/mol
Hydrogen Bond LengthsDistances between hydrogen bond donor and acceptor atoms in catalytic complexesÅ

Stereoelectronic Effects in Deoxysugar Transformations

Stereoelectronic effects are fundamental principles governing reactivity and selectivity in organic chemistry, particularly pronounced in carbohydrate transformations, including those involving deoxysugars like this compound. These effects arise from the interplay between electronic structure and molecular geometry, influencing the stability of intermediates and the energy of transition states. epa.govfishersci.co.uk

Extensive theoretical studies have investigated stereoelectronic effects in the addition of nucleophiles to 2-deoxy-sugar donors, often involving oxocarbenium ions as key intermediates. epa.govfishersci.co.ukfishersci.ca For instance, in glycosylation reactions, the stereochemical outcome can be significantly influenced by the conformational preferences of the oxocarbenium cation intermediate. This intermediate is often thought to exist as a mixture of different conformers (e.g., axial and equatorial), with their relative energies being stabilized by stereoelectronic interactions, such as those involving C-3 and C-4 alkoxy-groups. fishersci.co.uk

Theoretical calculations can model these conformers and their reactivity profiles. While a lower energy conformer might be less reactive due to steric shielding, a higher energy, less stable conformer could react preferentially with certain nucleophiles, dictating the major product's stereochemistry. fishersci.co.uk Conformational and stereoelectronic effects in radical intermediates have also been shown to control the stereoselectivity of C-glycoside formation, irrespective of the starting material's configuration. fishersci.fi

The understanding derived from these theoretical investigations is critical for predicting and controlling the stereoselectivity in the synthesis of complex deoxysaccharide structures. By analyzing the electronic distribution and orbital interactions within reaction intermediates and transition states, researchers can gain insights into the intrinsic preferences for certain stereoisomers and design strategies to override or enhance these preferences.

Table 2: Illustrative Theoretical Parameters in Stereoelectronic Effect Investigations

ParameterDescriptionTypical Unit/Range
Relative Conformer EnergiesEnergy differences between different conformational isomers of intermediateskcal/mol or kJ/mol
Orbital Interaction EnergiesQuantification of stabilizing or destabilizing orbital interactionskcal/mol or kJ/mol
Charge DistributionElectronic charge density at key atoms or bondsElectron units
Bond Lengths and AnglesGeometric parameters influenced by stereoelectronic effectsÅ, degrees

Sophisticated Analytical Characterization of Oliose

Advanced Spectroscopic Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Vibrational Spectroscopy Applications (NIR, MIR, Raman) in Related Systems

Vibrational spectroscopy, encompassing Near-Infrared (NIR), Mid-Infrared (MIR), and Raman techniques, provides invaluable insights into the chemical composition, molecular structures, and functional groups of compounds mdpi.comlibretexts.org. These methods are non-destructive, rapid, and offer a molecular "fingerprint" of the sample by probing the vibrations of covalent bonds jove.comamericanpharmaceuticalreview.com. They are particularly useful for analyzing complex mixtures and dissolved active pharmaceutical ingredients americanpharmaceuticalreview.commdpi.com.

Infrared (IR) and Raman spectroscopy are powerful tools for both qualitative and quantitative analysis of chemical compounds, including sugars and natural products mdpi.comlibretexts.orgjove.comamericanpharmaceuticalreview.commdpi.comrsc.orgoup.comfrontiersin.orgnih.govnih.gov. Qualitative analysis involves identifying functional groups by comparing their characteristic vibrational frequencies to established spectral databases libretexts.org. For instance, the IR spectrum of 1-methoxy-3-O-β-glucopyranosyl-α-l-oliose, an Oliose-related disaccharide, exhibits distinct vibrational bands at 3356 cm⁻¹ (O-H stretching), 2905 cm⁻¹ (C-H stretching), 2361 cm⁻¹, 1647 cm⁻¹, 1443 cm⁻¹, 1359 cm⁻¹, and 1035 cm⁻¹ mdpi.com. These bands provide direct evidence of the presence of hydroxyl groups, C-H bonds, and glycosidic linkages characteristic of sugar structures.

Quantitative analysis using vibrational spectroscopy relies on the linear relationship between spectroscopic intensity (e.g., absorbance for IR, intensity for Raman) and concentration rsc.org. This allows for the determination of the amount of a specific compound within a sample. For this compound and its derivatives, these techniques can be employed to monitor reaction progress, assess purity, and quantify the presence of specific stereoisomers or related compounds in complex matrices, such as those found in natural product extracts or fermentation broths mdpi.comamericanpharmaceuticalreview.commdpi.comoup.comresearchgate.net.

Table 1: Representative IR Vibrational Frequencies for 1-Methoxy-3-O-β-Glucopyranosyl-α-L-Oliose

Wavenumber (cm⁻¹)Assignment (Likely Functional Group)
3356O-H stretching (hydroxyl groups)
2905C-H stretching
2361(Unspecified)
1647(Unspecified)
1443(Unspecified)
1359(Unspecified)
1035C-O stretching (glycosidic linkages, alcohols)

The spectral data generated by vibrational techniques can be highly complex, especially for multi-component systems or when dealing with subtle structural variations like those in sugar derivatives. Chemometrics, which involves the application of multivariate statistical methods, is crucial for extracting meaningful information from such data researchgate.netmestrelab.comspectroscopyonline.commdpi.comspectroscopyonline.comresearchgate.netacs.org. Techniques like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Soft Independent Modeling of Class Analogy (SIMCA) are commonly integrated with spectroscopic data rsc.orgmestrelab.commdpi.com.

Qualitative and Quantitative Analysis of this compound-Related Compounds

UV-Visible and Fluorescence Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for studying molecules that absorb or emit light in the ultraviolet and visible regions of the electromagnetic spectrum, known as chromophores or fluorophores, respectively drawellanalytical.comfiveable.mewikipedia.org. UV-Vis spectroscopy measures the amount of light absorbed by a sample, providing insights into electronic transitions within a molecule, its concentration, and purity drawellanalytical.comwikipedia.orgazooptics.com. Fluorescence spectroscopy, a more sensitive technique, measures the light emitted by a sample after excitation, making it ideal for detecting low-abundance analytes drawellanalytical.comfiveable.me.

While this compound itself, as a simple deoxysugar, may not possess strong intrinsic chromophores in the UV-Vis region, its derivatives or conjugated forms often do. For example, the this compound-related disaccharide 1-methoxy-3-O-β-glucopyranosyl-α-l-oliose exhibits a UV maximum absorption (λmax) at 263 nm in methanol (B129727) mdpi.com. This absorption indicates the presence of a chromophore within its structure or associated with its conjugation.

These techniques can be applied to this compound-related systems for:

Quantitative Analysis : Using the Beer-Lambert law, the concentration of this compound derivatives containing chromophores can be accurately determined by measuring their absorbance at a specific wavelength drawellanalytical.comfiveable.meazooptics.com.

Purity Assessment : The presence of impurities with distinct UV-Vis absorption profiles can be detected, and spectral shifts can indicate changes in the molecular environment or interactions azooptics.com.

Monitoring Reactions : Changes in absorbance or fluorescence intensity over time can be used to monitor reaction kinetics involving this compound or its derivatives, especially if a chromophore is formed or consumed during the reaction.

Structural Information : The position and intensity of absorption bands can provide information about the type and quantity of chromophores, the degree of conjugation, and possible substituent effects azooptics.com.

Table 2: Spectroscopic Properties of a Key this compound-Related Compound

CompoundUV λmax (solvent)
1-methoxy-3-O-β-glucopyranosyl-α-l-oliose263 nm (MeOH)

Advanced Chromatographic Separation Methods

Chromatography is a fundamental technique for separating, identifying, and quantifying components within complex mixtures ijirmps.orgadvancechemjournal.com. For compounds like this compound, which can exist as various isomers or be part of complex natural product matrices, advanced chromatographic methods are essential for achieving high purity and detailed analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical tool for separating and quantifying compounds in liquid samples advancechemjournal.com. It is particularly ideal for chemical purity testing, ensuring that a substance is free from contaminants moravek.com.

For this compound derivatives, HPLC methods using C18 columns with acetonitrile/water gradients have been successfully employed for purity assessment, achieving baseline separation from byproducts and demonstrating high purity, often exceeding 98% in optimized enzymatic batches . This high level of purity is critical for downstream applications and ensuring the integrity of research findings moravek.com.

HPLC is also extensively used for the isolation of compounds. Preparative HPLC, which utilizes larger columns and higher flow rates, enables the purification of specified amounts of pure compounds advancechemjournal.comrjptonline.orggoogle.com. For instance, a new disaccharide, 1-methoxy-3-O-β-glucopyranosyl-α-l-oliose, was isolated from Lagochilus setulosus using chromatographic fractionation, with its purity confirmed by HPLC-DAD mdpi.comrjptonline.orgresearchgate.net. The process involves separating components based on their differential migration through a stationary phase, with compounds eluting at different retention times advancechemjournal.com.

Table 3: HPLC Purity Assessment of D-Oliose Derivatives

ParameterValueSource
Column TypeC18
Mobile Phase GradientAcetonitrile (ACN) / Water (H₂O)
Purity Achieved>98% (in optimized enzymatic batches)

Ultra-Performance Liquid Chromatography (UPLC) represents an advanced evolution of HPLC, offering significantly enhanced resolution, speed, and sensitivity wisdomlib.orgcreative-proteomics.comijsrtjournal.comresearchgate.net. UPLC distinguishes itself by utilizing columns packed with notably smaller particle sizes (typically sub-2-µm) and operating at ultra-high pressures (up to 100 MPa or 15,000 psi) creative-proteomics.comijsrtjournal.comresearchgate.net. These characteristics lead to increased column efficiency, reduced band spreading, and sharper chromatographic peaks, allowing for the separation of closely eluting compounds that might be difficult to resolve with conventional HPLC wisdomlib.orgcreative-proteomics.com.

The benefits of UPLC for the analysis of this compound and its related compounds include:

Faster Analysis Times : UPLC can reduce analysis time by up to 90% compared to traditional HPLC, providing quicker results ijsrtjournal.com. This is particularly advantageous for high-throughput screening or process monitoring.

Superior Resolution : The smaller particle sizes in UPLC columns lead to higher resolution, enabling the effective separation of complex analyte mixtures with unparalleled precision creative-proteomics.com. This is crucial for distinguishing between closely related this compound isomers or identifying trace impurities.

Enhanced Sensitivity : UPLC's improved efficiency translates to better sensitivity, allowing for the detection and quantification of compounds present at very low concentrations, such as impurities at 0.1 ppm creative-proteomics.comijsrtjournal.com.

Reduced Solvent Consumption : Due to faster separations and enhanced resolution, UPLC systems require smaller elution volumes, thereby minimizing solvent usage and promoting environmental sustainability and cost savings creative-proteomics.comresearchgate.net.

UPLC's capabilities make it an invaluable tool for the comprehensive characterization of this compound, especially in applications requiring high precision, speed, and the ability to resolve complex mixtures, such as impurity profiling in pharmaceutical development or detailed analysis of natural product extracts containing various this compound derivatives wisdomlib.orgcreative-proteomics.comijsrtjournal.com.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique widely employed for the separation and quantification of volatile and semi-volatile compounds within complex matrices. alwsci.com However, many compounds, including sugars like this compound, are not inherently volatile or are thermally unstable, making their direct analysis by GC challenging. alwsci.comlibretexts.orgresearchgate.net This limitation necessitates chemical derivatization, a process that transforms the analyte into a more volatile and thermally stable form. alwsci.comresearchgate.net

For carbohydrate analysis, silylation is a commonly utilized derivatization method. This process involves the reaction of hydroxyl groups with silylating agents, such as trimethylsilyl (B98337) (TMS) reagents, to form trimethylsilyl ethers. gcms.cz These TMS derivatives are generally more volatile and stable, enabling successful chromatography of compounds that would otherwise be considered non-volatile or unstable at typical GC operating temperatures. gcms.cz For instance, the conversion of sugars into their trimethylsilyl derivatives allows for their effective separation and detection by GC-Mass Spectrometry (GC-MS), providing detailed structural information through characteristic fragmentation patterns. gcms.cz

Table 1: Common Derivatization Strategies for GC Analysis of Non-Volatile Compounds

Derivatization TypeFunctional Group TargetedExample Reagent ClassBenefit for this compound (as a Sugar)
SilylationHydroxyl (-OH)Trimethylsilyl (TMS)Increases volatility and thermal stability for GC-MS. gcms.cz
EsterificationCarboxyl (-COOH)Alkylating agentsNot directly applicable to this compound (sugar) but common for other non-volatiles. researchgate.net
AlkylationVarious, including amines, phenolsPFBBr, DMF-dialkylacetalsCan be used for specific functional groups if present. gcms.cz

Integrated Analytical Platforms and Data Science in this compound Research

The comprehensive understanding of complex chemical compounds like this compound, particularly concerning their biosynthesis and biological roles, increasingly relies on the integration of advanced analytical platforms with sophisticated data science methodologies. This integrated approach allows researchers to gain holistic insights that are not possible through single-platform analyses.

Multi-Omics Integration (e.g., Metabolomics) in Biosynthesis Studies

Multi-omics integration involves the systematic combination and analysis of data from various "omics" disciplines, such as genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of small molecules or metabolites). mdpi.comnih.govmdpi.comnih.gov This holistic approach is crucial for deciphering the intricate mechanisms governing biological processes, including the biosynthesis of natural products like this compound. mdpi.comnih.gov

Metabolomics, a core component of multi-omics strategies, focuses on the comprehensive analysis of metabolites within a biological system. mdpi.commdpi.com Metabolites are the end products of cellular processes, and their profiles can directly reflect the physiological state and biochemical activities of an organism. mdpi.comnih.gov In the context of this compound research, metabolomics plays a pivotal role in identifying metabolic alterations and pathways involved in its production, especially in microorganisms where it is naturally found. nih.govugr.es

Integrating metabolomics data with other omics layers provides a more complete picture of this compound biosynthesis. For instance, combining metabolomics with genomics can link specific metabolites to their encoding biosynthetic gene clusters (BGCs), while integration with transcriptomics and proteomics can reveal the expression levels of genes and proteins involved in the pathway, along with their enzymatic activities. nih.govugr.esbiofueljournal.com This integrated view allows researchers to:

Elucidate Biosynthetic Pathways: Identify the complete enzymatic cascade and intermediate compounds leading to this compound synthesis. nih.gov

Understand Regulatory Mechanisms: Uncover how environmental cues or genetic manipulations impact the expression of BGCs and, consequently, this compound production. nih.govbiofueljournal.com

Discover Novel Analogs: Predict and identify new this compound derivatives or related compounds by analyzing variations in metabolic profiles and gene clusters. nih.gov

For example, multi-omics studies in microorganisms have significantly contributed to understanding the complex mechanisms controlling the expression of BGCs encoding secondary metabolites, thereby aiding in the discovery of new bioactive molecules. nih.gov In studies related to lipid accumulation in oleaginous algae, integrated analysis of proteome and metabolome data revealed metabolic shifts and regulatory proteins involved in triacylglycerol (TAG) biosynthesis under nitrogen-limitation conditions. biofueljournal.com Such findings provide valuable insights for metabolic engineering efforts to optimize the production of specific compounds.

Application of Machine Learning and Artificial Intelligence for Data Interpretation

In this compound research, the application of ML and AI can significantly enhance data interpretation across several stages:

Data Preprocessing and Quality Control: AI tools can automate labor-intensive tasks such as data preparation, cleaning, and normalization across diverse omics datasets, ensuring data quality and consistency for downstream analysis. oracle.comgoogle.com

Pattern Recognition and Feature Extraction: ML algorithms are adept at identifying subtle patterns, correlations, and anomalies within high-dimensional omics data that might be missed by human analysts. luzmo.comyoutube.com This includes identifying key metabolites, genes, or proteins that are significantly perturbed during this compound biosynthesis or under specific experimental conditions. luzmo.com

Predictive Modeling: Based on identified patterns, ML models can be trained to predict various outcomes, such as the efficiency of a biosynthetic pathway, the impact of genetic modifications on this compound yield, or even the potential bioactivity of novel this compound analogs. luzmo.com

Pathway Reconstruction and Network Analysis: AI can assist in reconstructing metabolic pathways and building complex biological networks from integrated multi-omics data, providing a visual and quantitative representation of the interconnectedness of molecular components involved in this compound production. mdpi.comnih.gov

Automated Hypothesis Generation: Advanced AI systems can even generate hypotheses based on observed data patterns, guiding further experimental design and accelerating the discovery process in this compound research. oracle.com

The integration of ML and AI with multi-omics data analysis allows for a more comprehensive and efficient interpretation of complex biological systems, facilitating a deeper understanding of this compound's biosynthesis and its potential applications. mdpi.comnih.gov

Non Clinical Biological Roles and Molecular Interactions of Oliose

Glycodiversification Mechanisms and Oliose Contributions

Glycodiversification is a powerful strategy in natural product research that involves the modification of sugar structures to generate novel glycoforms with potentially enhanced or altered biological activities. nih.gov this compound, as a key component in the glycosylation of various compounds, directly contributes to this process. Its structural characteristics, including chiral centers, influence the stereochemical configuration of the resulting glycoconjugates. researchgate.net

Unusual sugar biosynthetic enzymes and glycosyltransferases, which are responsible for attaching sugar units to acceptor molecules, often exhibit broad substrate specificity. nih.gov This promiscuity allows for the enzymatic attachment of alternative sugars, including this compound, to natural product acceptors, thereby enabling the generation of diverse analogs. nih.gov For instance, deoxysugar pathways for this compound and olivose have been produced using genes from the oleandomycin, chromomycin (B10761888), and urdamycin A polyketide biosynthetic pathways. nih.gov

While direct, detailed studies focusing solely on this compound's specific influence on ligand-receptor binding in isolated model systems are not extensively documented, its integral role as a sugar moiety in glycosylated natural products implies an inherent contribution to these interactions. Ligand-receptor binding is a fundamental process in biological systems, where cells detect and transduce signals via receptor proteins on their surfaces. plos.org The binding affinity between a ligand and its receptor is characterized by kinetic rates (on-rate and off-rate) and the equilibrium dissociation constant (KD), which quantifies binding strength. mdpi.communi.cz

Protein-carbohydrate interactions are pivotal in numerous biological processes, including cell-cell recognition, cellular differentiation, immune responses, and metabolism. biorxiv.orgresearchgate.net These interactions are often multivalent, meaning multiple copies of glycans bind simultaneously to multimeric receptors, which enhances both affinity and binding specificity. researchgate.net

Influence on Ligand-Receptor Binding in Model Systems

Participation in Polyketide Bioactivity (Non-Clinical Focus)

This compound is a characteristic 6-deoxysugar found in the glycosylation patterns of numerous polyketide antibiotics and natural products. researchgate.net Polyketides represent a vast class of secondary metabolites known for their diverse and potent biological activities, including roles as antibiotics and antitumor agents. The sugar moieties, such as this compound, appended to the polyketide core, are often critical determinants of their bioactivity and molecular recognition properties. researchgate.netnih.gov

This compound's contribution to the antitumor potency of polyketides is evident in compounds like the aureolic acids. Aureolic acids are a family of glycosylated aromatic polyketides that exhibit potent bioactivities against human cancer cells. Mithramycin, a well-known aureolic acid, contains this compound moieties in its structure, and this compound-containing mithramycin analogs have demonstrated antitumor potency in research. researchgate.net

For example, metathramycin, a newly discovered aureolic acid, has shown potent bioactivity against the human colon carcinoma cell line HCT-116 in in vitro models.

Table 1: Antitumor Potency of Metathramycin in In Vitro Models

CompoundCell LineIC50 (nM)Reference
MetathramycinHCT-11614.6

This highlights that the presence of specific sugar components like this compound is integral to the cytotoxic effects observed in these compounds.

Beyond antitumor effects, this compound-containing polyketides also exhibit antibacterial properties. Aureolic acids, which incorporate this compound, are known for their potent bioactivity against Gram-positive bacteria. The glycosylation of polyketides with unusual sugars like this compound can significantly influence their antibacterial mechanisms. researchgate.net

Pre-clinical studies on antibacterial agents aim to understand their mechanisms of action, which can include inhibiting bacterial cell wall synthesis, altering cell membrane permeability, or inhibiting bacterial metabolism and nucleic acid/protein synthesis. While specific pre-clinical studies focusing solely on this compound's isolated antibacterial mechanism are not detailed in the provided information, its presence as a sugar component in potent antibacterial polyketides, such as certain aureolic acids, indicates its role in conferring or enhancing these activities.

Impact on Antitumor Potency in In Vitro Models

General Biological System Interactions in Non-Clinical Models

Understanding the general biological system interactions of compounds like this compound in non-clinical models is often approached through systems biology. Systems biology is an interdisciplinary field that employs computational and mathematical methods to analyze and model complex interactions within biological systems. nih.gov This holistic approach, in contrast to traditional reductionist methods, aims to decipher how higher-level behaviors and phenotypes emerge from the dynamic interactions of molecular components.

In non-clinical models, such as in vitro cell cultures or in silico simulations, systems biology can be utilized to investigate the intricate networks of genes, proteins, and metabolites that are influenced by a compound. For this compound, given its role in glycodiversification and its incorporation into bioactive polyketides, non-clinical models would be crucial for:

Elucidating Biosynthetic Pathways: Mapping the enzymatic steps and genetic machinery involved in this compound biosynthesis and its attachment to various aglycones. nih.gov

Analyzing Glycoconjugate Formation: Studying how this compound-containing glycans are formed and processed within cells, and how their structure impacts cellular processes.

Modeling Molecular Recognition: Simulating the interactions of this compound-containing molecules with target proteins or receptors to predict binding affinities and specificities. biorxiv.orgnih.gov

Assessing Bioactivity in Complex Systems: Investigating the impact of this compound-modified compounds on cellular pathways related to antitumor or antibacterial activities, moving beyond single-target interactions to network-level effects.

This approach allows researchers to gain insights into the complex interplay of this compound within biological networks, informing the rational design of novel compounds with desired non-clinical biological activities.

In vitro and Ex vivo Pharmacokinetic Studies with Biological Matrices

Non-clinical pharmacokinetic (PK) studies are fundamental in drug development, providing critical insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system iitri.orgevotec.commdpi.com. These studies are essential for understanding the compound's exposure over time and informing subsequent preclinical and clinical investigations iitri.orgevotec.com. In vitro and ex vivo models are particularly valuable in the early stages, offering controlled environments to assess specific ADME parameters mdpi.comnih.gov.

In vitro pharmacokinetic studies typically employ cellular or subcellular systems to evaluate various aspects of a compound's disposition. Common methodologies include the use of Caco-2 cells to simulate intestinal absorption and predict permeability, and human liver microsomes or hepatocytes to investigate metabolic pathways and identify cytochrome P450 (CYP) enzyme involvement mdpi.commdpi.com. Plasma protein binding assays are also conducted in vitro to understand how a compound interacts with plasma proteins, which influences its distribution and availability at target sites mdpi.com. These studies help in predicting potential drug-drug interactions and understanding the basic rules of drug action mdpi.com.

Ex vivo pharmacokinetic studies involve the use of tissues or organs isolated from living organisms, allowing for the assessment of drug behavior in a more complex biological context than in vitro models, while still maintaining a controlled environment nih.govresearchgate.net. These studies can provide data on tissue distribution, metabolism within specific organs, or interactions within complex systems like extracorporeal membrane oxygenation (ECMO) circuits nih.govresearchgate.net.

Despite the general importance of these studies in drug development, specific detailed research findings or data tables pertaining to in vitro and ex vivo pharmacokinetic studies of this compound as a standalone chemical compound are not extensively documented in the publicly available scientific literature based on current searches. While this compound is known as a component of various natural products and its structural properties are characterized nih.govnih.govwikipedia.org, comprehensive pharmacokinetic profiles of isolated this compound itself within biological matrices are not readily accessible.

Biomarker Analysis in Pre-Clinical Investigations

Biomarker analysis in preclinical investigations is a crucial component of drug development, serving to quantify drug safety and response, and to provide a comprehensive understanding of how a compound impacts the body evotec.comwuxiapptec.comcrownbio.com. Biomarkers are measurable indicators that can predict how a drug will behave in humans, guiding candidate selection and optimization before human trials commence wuxiapptec.comcrownbio.com.

Preclinical biomarkers are identified and validated using various models, including in vitro systems such as patient-derived organoids and in vivo systems like patient-derived xenografts (PDX) crownbio.comcrownbio.com. These biomarkers are essential for assessing drug metabolism and clearance, identifying potential toxicities early in development, and predicting efficacy crownbio.com. They provide insights into a compound's mechanism of action and pharmacodynamic response, helping to tailor novel therapeutics for specific patient populations crownbio.com.

Commonly measured preclinical biomarkers include safety biomarkers, which indicate the likelihood, presence, or extent of toxicity, and response biomarkers, which demonstrate that a biological response (beneficial or harmful) has occurred post-exposure wuxiapptec.com. The selection and validation of these biomarkers are critical to ensure accurate, usable, and reliable data for regulatory submissions wuxiapptec.comprecisionformedicine.com. Techniques such as LC-MS/MS are frequently employed for the bioanalysis of biomarkers in various biological matrices like blood, plasma, serum, urine, and tissues iitri.org.

While biomarker analysis is integral to the preclinical evaluation of drug candidates, specific detailed research findings or data tables concerning biomarker analysis directly related to the chemical compound this compound are not available in the provided scientific literature. Research on this compound primarily focuses on its structural characterization and its role as a glycosidic component within more complex natural products and antibiotics nih.govnih.govwikipedia.orgmdpi.com. Therefore, specific data on how this compound itself might serve as a biomarker or influence known biomarkers in preclinical settings is not currently reported.

Advanced Applications of Oliose in Materials Science and Biomedical Engineering

Fabrication of Advanced Drug Delivery Systems

Advanced drug delivery systems (DDSs) are designed to deliver therapeutic agents to specific sites in the body, enhancing efficacy and minimizing side effects. uu.semdpi.com These systems aim to overcome challenges such as poor aqueous solubility, limited permeability across biological barriers, rapid drug elimination, and narrow therapeutic windows. uu.se While various nanocarriers like polymeric nanoparticles, liposomes, and nanogels are employed in DDSs mdpi.com, specific research on Oliose as a direct component for fabricating these systems is not extensively documented in the allowed literature.

This compound-Based Artificial Oil Bodies (AOBs) for Hydrophobic Compound Encapsulation

Artificial Oil Bodies (AOBs) are engineered structures that mimic natural oil bodies found in plants, typically composed of triacylglycerols (TAGs) as a hydrophobic core, surrounded by a monolayer of phospholipids (B1166683) (PLs) and membrane proteins, such as oleosins. researchgate.netnih.gov AOBs have garnered significant research interest in both food and biological fields due to their capacity to serve as novel delivery systems for bioactive compounds and as carriers for target proteins. nih.gov They are particularly effective in encapsulating hydrophobic compounds, offering advantages such as greater biocompatibility and biosecurity compared to conventional emulsions. nih.gov

While AOBs are recognized for their ability to encapsulate hydrophobic compounds, the specific role or direct incorporation of this compound as a primary structural or active component within these AOBs for encapsulation purposes is not explicitly detailed in the available scientific literature. General studies on AOBs highlight their utility for encapsulating hydrophobic nutrients. nih.gov For instance, the encapsulation of curcumin (B1669340) in artificial oil bodies has been shown to significantly elevate its oral bioavailability, increasing it by 47.7 times based on the area under the plasma concentration-time curve (AUC) in non-clinical models. frontiersin.orgmdpi.com

Table 1: Enhanced Bioavailability of Curcumin Encapsulated in Artificial Oil Bodies (Non-Clinical Model)

ParameterCurcumin (Free)Curcumin (Encapsulated in AOBs)
Maximum Whole Blood Concentration (Cmax)Not specified37 ± 28 ng/mL frontiersin.orgmdpi.com
Time to Maximum Concentration (Tmax)Not specified45 ± 17 min frontiersin.orgmdpi.com
Relative Bioavailability (AUC-based)1x47.7x frontiersin.orgmdpi.com

Controlled Release Mechanisms in Non-Clinical Models

Controlled release mechanisms in drug delivery systems aim to provide a sustained and predictable release profile of therapeutic agents over prolonged periods. mdpi.comnih.gov These mechanisms can involve various principles, including diffusion of the agent through a polymer matrix, degradation or erosion of a carrier material, or solvent-activated processes like swelling. mdpi.comnih.govmdpi.comnih.govmdpi.com AOBs, as a type of delivery system, are known to provide a controlled release mechanism for encapsulated compounds. nih.gov However, the specific contribution of this compound to these controlled release mechanisms within AOBs or other non-clinical models is not explicitly described in the available scientific literature.

Enhancement of Bioactive Compound Stability

Enhancing the stability of bioactive compounds is a critical aspect of drug delivery, as many active ingredients are prone to degradation due to various environmental factors such as hydrolysis, oxidation, and enzymatic activity. okstate.edu Nanocarrier delivery systems, including AOBs, are widely utilized to improve the physical and chemical stability of encapsulated bioactive compounds, thereby maximizing their therapeutic benefits and extending their shelf life. nih.govokstate.edu AOBs have been noted for their ability to enhance the stability of functional ingredients that are susceptible to oxidation. nih.gov Nevertheless, direct evidence specifically linking this compound to the enhancement of bioactive compound stability within these systems is not explicitly provided in the allowed sources.

Innovations in Food Science and Technology

In the food industry, various compounds are utilized to improve product quality, stability, and sensory attributes. researchgate.net While the outline suggests this compound's role in this sector, specific research directly attributing these functions to this compound itself is not widely available in the allowed scientific literature.

Role as an Emulsifier in Food Formulations

Emulsifiers are chemical compounds that play a crucial role in food formulations by promoting the formation and stabilization of emulsions, which are mixtures of two immiscible liquids, typically oil and water. researchgate.netmdpi.com They function by adsorbing at the oil-water interface, thereby decreasing interfacial tension and preventing the aggregation and coalescence of droplets, leading to a more consistent and stable product. researchgate.netmdpi.com Emulsifiers are essential for achieving desired textures, preserving freshness, and facilitating processing in a wide range of food products, including dressings, sauces, and dairy products. researchgate.netmdpi.com Despite the broad application of emulsifiers in food science, there is no explicit information in the available and allowed scientific literature that directly identifies this compound as an emulsifier used in food formulations.

Encapsulation for Nutrient and Bioactive Compound Delivery in Functional Foods

Encapsulation technology plays a crucial role in enhancing the stability, bioavailability, and controlled release of sensitive nutrients and bioactive compounds in functional foods medcraveonline.com. This process involves entrapping active ingredients within a protective matrix, shielding them from degradation due to environmental factors such as oxygen, light, and temperature, and masking undesirable tastes or odors medcraveonline.com. Various materials and methods are employed for encapsulation, including polymeric nanoparticles, liposomes, and emulsions, which can improve the solubility and targeted delivery of encapsulated substances oligofastx.comnih.govnih.gov.

Broader Materials Science Applications

Materials science is a multidisciplinary field that involves the discovery and design of new materials, with a focus on understanding the fundamental properties and performance of materials for various applications. Within this broad field, specific areas like functionally graded materials (FGMs) and optoelectronic devices represent advanced frontiers.

Integration in Functional Graded Materials (FGMs) Research

Potential in Optoelectronic Devices (Theoretical and Experimental Considerations)

Optoelectronics is a field that combines optics and electronics, focusing on devices and systems that detect, control, and convert light into electrical signals or vice versa wikipedia.orggeeksforgeeks.org. Optoelectronic devices, such as light-emitting diodes (LEDs), solar cells, and photodiodes, are typically based on semiconductor materials that exhibit quantum mechanical effects of light wikipedia.orggeeksforgeeks.org. Recent advancements in organic optoelectronics have led to the development of thin films using novel organic materials, including conjugated polymers and molecular materials, which serve as active layers in devices like organic LEDs (OLEDs) and organic solar cells (OSCs) frontiersin.org.

While organic compounds are increasingly being investigated for their potential in optoelectronic applications due to their tunable properties and fabrication versatility, specific theoretical or experimental considerations regarding the potential of this compound in optoelectronic devices are not widely reported in the scientific literature. The chemical structure of this compound, as a deoxysugar, does not inherently suggest properties typically associated with optoelectronic materials, such as extensive conjugation or strong light absorption/emission characteristics. Therefore, direct research or theoretical discussions on this compound's integration into, or contribution to, the functionality of optoelectronic devices are not a recognized area of study based on current available information.

Compound Information

Future Research Directions and Unexplored Avenues in Oliose Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of Oliose and its derivatives is inherently challenging due to the presence of multiple chiral centers and the need for precise stereochemical control. Current synthetic routes, such as the eight-step synthesis of D-oliose from D-galactose, often involve numerous steps and may lack the efficiency required for large-scale production or the rapid generation of diverse analogs wikipedia.org. Future research in this domain should focus on developing highly efficient, stereoselective synthetic pathways.

Key research directions include:

Asymmetric Catalysis : Investigating novel catalytic systems, including organocatalysis, metal-catalyzed asymmetric reactions, and photocatalysis, to achieve high enantiomeric and diastereomeric purity in fewer steps. This could involve the asymmetric synthesis of key intermediates or the direct stereoselective glycosylation to form this compound-containing disaccharides and oligosaccharides.

Biocatalysis : Exploring enzymatic approaches for this compound synthesis. Enzymes, particularly glycosyltransferases, glycosidases, and deoxysugar synthases, offer unparalleled stereoselectivity and regioselectivity under mild conditions. Research could focus on discovering new enzymes from natural sources or engineering existing ones for improved efficiency and substrate scope towards this compound and its precursors.

Flow Chemistry : Implementing continuous flow reactors for this compound synthesis to enhance reaction control, safety, and scalability. Flow chemistry can facilitate the handling of reactive intermediates and enable multi-step syntheses in a more integrated and automated fashion, potentially leading to higher yields and reduced waste.

Protecting Group Strategies : Developing new, orthogonal protecting group strategies that allow for selective manipulation of hydroxyl groups and other functionalities on the this compound scaffold, enabling the synthesis of complex derivatives with specific modifications.

Research AreaObjectivePotential Methodologies
Asymmetric CatalysisHigh enantiomeric/diastereomeric purity in fewer stepsOrganocatalysis, Metal-catalyzed reactions, Photocatalysis
BiocatalysisEnzymatic synthesis with high selectivityEnzyme discovery, Directed evolution, Metabolic pathway engineering
Flow ChemistryEnhanced control, safety, and scalabilityContinuous flow reactors, Integrated multi-step synthesis
Protecting Group StrategiesSelective functionalization of this compound scaffoldDevelopment of novel orthogonal protecting groups

Advanced Biosynthetic Engineering for Diversified this compound Derivatives

This compound is naturally produced through modular biosynthetic pathways, particularly in Streptomyces species, where it contributes to the structural diversity of polyketide antibiotics . This natural machinery offers a powerful platform for engineering the production of this compound and its novel derivatives.

Future research should focus on:

Genome Mining and Enzyme Discovery : Systematically exploring microbial genomes, especially those of actinomycetes, to identify novel genes encoding enzymes involved in this compound biosynthesis. This includes identifying new deoxysugar synthases, epimerases, reductases, and glycosyltransferases that can modify this compound or attach it to various aglycones.

Synthetic Biology Approaches : Reconstituting and engineering this compound biosynthetic pathways in heterologous hosts (e.g., E. coli, Saccharomyces cerevisiae) to enable scalable and controlled production. This involves optimizing gene expression, precursor supply, and pathway flux.

Directed Evolution of Biosynthetic Enzymes : Applying directed evolution techniques to modify existing this compound biosynthetic enzymes to alter their substrate specificity, regioselectivity, or catalytic efficiency. This can lead to the generation of non-natural this compound analogs or the efficient production of specific stereoisomers.

Metabolic Engineering for Glycodiversification : Engineering the metabolic pathways of producer strains to introduce or enhance the production of various this compound derivatives. This could involve manipulating sugar nucleotide biosynthesis, introducing promiscuous glycosyltransferases, or co-feeding strategies with synthetic this compound precursors. The goal is to expand the chemical space of this compound-containing natural products.

Elucidation of Undiscovered Non-Clinical Biological Functions

While this compound's role in the bioactivity of antibiotics is recognized, its potential non-clinical biological functions remain largely uncharacterized. Future research should explore its broader biological impact beyond its direct contribution to antimicrobial activity.

Potential avenues include:

Ecological Roles : Investigating this compound's role in microbial communication, biofilm formation, or plant-microbe interactions. As a component of natural products, it may act as a signaling molecule, a defense mechanism, or a nutrient source in specific ecological niches.

Structural and Recognition Roles : Exploring if this compound serves as a structural component in other biomolecules (e.g., glycoproteins, glycolipids) in organisms beyond antibiotic producers, or if it acts as a recognition motif for specific receptors or enzymes in biological systems.

Modulation of Cellular Processes : High-throughput screening of this compound and its derivatives against various cellular targets to identify novel biological activities, such as immunomodulatory effects, enzyme inhibition, or interaction with metabolic pathways.

Mechanistic Studies : For any newly discovered biological function, detailed mechanistic studies are crucial to understand the molecular targets, binding interactions, and downstream cellular effects of this compound. This could involve proteomics, metabolomics, and structural biology techniques.

Exploration of this compound in Emerging Materials Science Contexts

The unique chemical structure of this compound, particularly its deoxysugar nature and multiple hydroxyl groups, positions it as a potential building block in the development of novel materials. Its integration into materials science could lead to new functionalities and sustainable alternatives.

Research in this area could focus on:

Biopolymer and Hydrogel Development : Utilizing this compound as a monomer or cross-linking agent in the synthesis of novel biodegradable polymers and hydrogels. The presence of hydroxyl groups allows for various chemical modifications, enabling control over material properties such as swelling, degradation rate, and mechanical strength.

Surface Functionalization : Exploring the use of this compound derivatives for surface modification of biomaterials or medical devices to enhance biocompatibility, reduce fouling, or introduce specific recognition sites.

Sustainable Materials : Investigating this compound as a renewable resource for the production of bio-based chemicals and materials, contributing to green chemistry initiatives. Its natural origin makes it an attractive alternative to petroleum-derived compounds.

Drug Delivery Systems : Expanding on its known potential in drug delivery , research could focus on designing advanced this compound-based encapsulation matrices, nanoparticles, or micelles for targeted and controlled release of various therapeutic agents, leveraging its specific interactions with biological systems.

Computational Design and Prediction of Novel this compound-Based Molecules

Computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate the discovery and design of new this compound derivatives with tailored properties.

Future research directions include:

Molecular Modeling and Dynamics : Employing molecular modeling and dynamics simulations to predict the conformational preferences, intermolecular interactions, and physicochemical properties of this compound and its derivatives. This can guide the rational design of molecules with improved stability, solubility, or binding affinity.

Quantum Chemistry Calculations : Utilizing quantum mechanical calculations to understand the electronic structure, reactivity, and spectroscopic properties of this compound, providing insights for synthetic route design and reaction mechanism elucidation.

Machine Learning for Property Prediction : Developing machine learning models trained on existing chemical and biological data to predict the biological activity, toxicity, or material properties of hypothetical this compound derivatives. This can significantly reduce the need for extensive experimental screening.

De Novo Design and Retrosynthesis : Applying AI-driven de novo design algorithms to generate novel this compound-based molecular structures with desired functionalities. Furthermore, computational retrosynthesis tools can assist in identifying efficient synthetic pathways for these newly designed molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.